molecular formula C18H15ClN2OS B5819597 N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide

N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide

Cat. No. B5819597
M. Wt: 342.8 g/mol
InChI Key: NMWYFZIIAPXRLU-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide, also known as CMA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMA belongs to a class of compounds known as thioacetamides, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide is not fully understood. However, it is believed that N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide exerts its biological activities by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide has also been shown to inhibit the growth and proliferation of bacteria and fungi. In addition, N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide is its broad range of biological activities. This makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide to minimize any potential side effects.

Future Directions

There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide. One area of research is the development of novel therapeutics based on the structure of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide. Another area of research is the investigation of the mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide. This may lead to the development of more potent and selective inhibitors of various enzymes and proteins involved in cell growth and proliferation. Finally, further studies are needed to determine the optimal dosage and administration of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide for its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide involves the reaction of 4-chloro-2-methylphenylamine with 2-mercaptoquinoline in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide. This method has been optimized to produce high yields of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide with high purity.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antibacterial, and antifungal activities. In addition, N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide has also been shown to possess anti-inflammatory and antioxidant properties.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-quinolin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-12-10-14(19)7-8-15(12)20-17(22)11-23-18-9-6-13-4-2-3-5-16(13)21-18/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWYFZIIAPXRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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